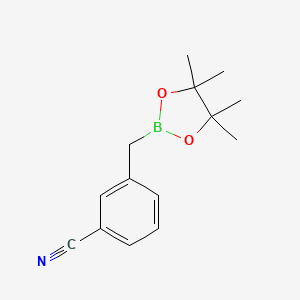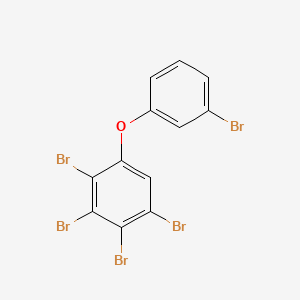![molecular formula C14H12ClN3O3 B1530900 4-(4-chlorobenzoyl)-N-[(methoxyimino)methyl]-1H-pyrrole-2-carboxamide CAS No. 241146-83-8](/img/structure/B1530900.png)
4-(4-chlorobenzoyl)-N-[(methoxyimino)methyl]-1H-pyrrole-2-carboxamide
Descripción general
Descripción
The compound is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The molecule also has a methoxyimino group and a chlorobenzoyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrrole ring and the attachment of the methoxyimino and chlorobenzoyl groups. Unfortunately, specific synthesis methods for this compound were not found in the search results .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the pyrrole ring might participate in electrophilic substitution reactions .Physical and Chemical Properties Analysis
Physical and chemical properties of a compound include characteristics such as melting point, boiling point, density, and solubility. These properties can be determined experimentally or predicted using computational methods .Aplicaciones Científicas De Investigación
Synthesis and Polymer Applications
Polyamides and poly(amide-imide)s derived from 2,2-bis(4-aminophenoxy) benzonitrile [4-APBN] exhibit high thermal stability, with no significant weight loss observed before 400 °C. These polymers are soluble in aprotic polar solvents and exhibit glass transition temperatures between 235 and 298 °C, showcasing their potential in high-performance material applications (Saxena et al., 2003).
Anticonvulsant and Antiviral Properties
Enaminones with structures like methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxo-3-cyclohexen-1-carboxylate demonstrate significant anticonvulsant properties, indicating potential therapeutic applications in treating convulsions (Kubicki et al., 2000).
Antiviral Activity of Pyrrolo[2,3-d]pyrimidines
Pyrrolo[2,3-d]pyrimidine derivatives have shown activity against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1), suggesting their utility as antiviral agents. Modifications at the 4-position of these compounds indicate a requirement for specific substituents to achieve antiviral efficacy (Renau et al., 1996).
Antibacterial Applications
Pyrrole–2–carboxamide derivatives demonstrate significant antibacterial activity against both Gram-positive and Gram-negative bacterial strains. This suggests their potential as novel antibacterial agents, with certain compounds showing MIC values in the range of 1.05–12.01 μg/mL (Mane et al., 2017).
Synthesis and Antitumoral Properties
The crystal structure determination of chain functionalized pyrroles with potential antitumoral properties highlights the importance of structural analysis in developing new therapeutic agents. These compounds are important active candidates as antitumoral agents, illustrating the broad scope of research applications for such chemical structures (Silva et al., 2012).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with enzymes such as 1-4-dihydroxy-2-napthoate (dhna) polyprenyltransferase .
Mode of Action
It’s worth noting that similar compounds have been found to inhibit certain enzymes, which could potentially lead to changes in cellular processes .
Biochemical Pathways
coli .
Pharmacokinetics
Similar compounds have been found to be readily and entirely transformed into other compounds upon oral administration .
Result of Action
Similar compounds have been found to have a potent cholesterol-lowering effect .
Action Environment
It’s worth noting that similar compounds require certain conditions for optimal activity, such as the presence of mg 2+ and a specific ph .
Propiedades
IUPAC Name |
4-(4-chlorobenzoyl)-N-(methoxyiminomethyl)-1H-pyrrole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O3/c1-21-18-8-17-14(20)12-6-10(7-16-12)13(19)9-2-4-11(15)5-3-9/h2-8,16H,1H3,(H,17,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGQXIHCVMHXLRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CNC(=O)C1=CC(=CN1)C(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




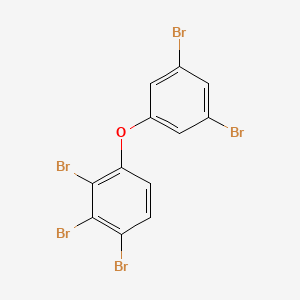
![4-[(2-Methoxyethoxy)methyl]benzaldehyde](/img/structure/B1530824.png)
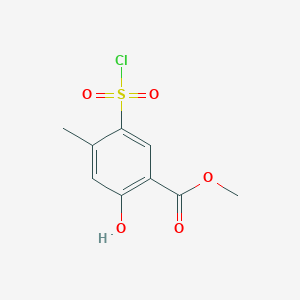

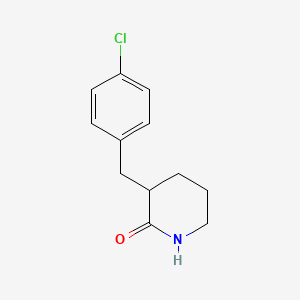

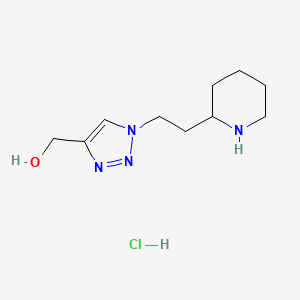
![2-[(pyrrolidin-2-yl)methyl]-2H-1,2,3-triazole hydrochloride](/img/structure/B1530831.png)
